1-(2,4-Dimethylphenyl)-4-tosylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(4-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-15-4-7-18(8-5-15)24(22,23)21-12-10-20(11-13-21)19-9-6-16(2)14-17(19)3/h4-9,14H,10-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRLASBPDLNERN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 1-(2,4-Dimethylphenyl)-4-tosylpiperazine and Analogues
The construction of the C-N bond between the 2,4-dimethylphenyl moiety and the piperazine (B1678402) ring is the cornerstone of the synthesis of this compound. Two primary strategies have emerged as effective for this transformation: palladium-catalyzed coupling reactions and stepwise elaboration of the piperazine system.
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, stand as a powerful and versatile method for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction facilitates the coupling of an aryl halide or sulfonate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgacsgcipr.org For the synthesis of this compound, this would typically involve the reaction of 1-tosylpiperazine with an appropriately substituted 2,4-dimethylphenyl halide (e.g., 1-bromo-2,4-dimethylbenzene or 1-chloro-2,4-dimethylbenzene).
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine to the resulting Pd(II) complex, deprotonation of the amine by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylpiperazine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The efficiency and scope of this reaction are highly dependent on the choice of catalyst, ligand, base, and solvent. acsgcipr.orgacs.org
While a direct protocol for this compound is not extensively detailed, analogous syntheses of related compounds provide a strong precedent. For instance, the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine has been achieved through palladium-catalyzed processes, highlighting the feasibility of coupling complex aryl substrates with a piperazine moiety. google.com
An alternative to the direct N-arylation of a pre-formed piperazine ring is the stepwise construction of the piperazine heterocycle on an aniline precursor. This approach offers a different strategic advantage, particularly when the desired aniline is readily available. In the context of this compound, this would begin with 2,4-dimethylaniline.
A common method for forming the piperazine ring involves the reaction of an aniline with bis(2-chloroethyl)amine or a related dielectrophile. core.ac.uk For example, the synthesis of 1-(2-((2,4-dimethylphenyl)thio)aniline) followed by reaction with bis(2-chloroethyl)amine hydrochloride has been used to construct the piperazine ring in a related molecule. google.com A similar strategy could be envisioned starting from 2,4-dimethylaniline.
Another stepwise approach involves the reaction of an aniline with diethanolamine, which can be converted in situ to a bis(2-haloethyl)amine equivalent. core.ac.uk Subsequent tosylation of the resulting 1-(2,4-dimethylphenyl)piperazine at the N4 position would yield the final product. The choice between direct N-arylation and stepwise elaboration often depends on the commercial availability and reactivity of the starting materials.
Optimization of Reaction Parameters for Enhanced Chemical Yield and Stereoselectivity
The success of synthesizing this compound with high yield and purity hinges on the careful optimization of several reaction parameters. This is particularly crucial for palladium-catalyzed reactions where the interplay between solvent, temperature, catalyst, ligand, and additives can be complex.
The choice of solvent is critical in Buchwald-Hartwig amination reactions as it can significantly affect reaction rates and product distribution. acs.orgresearchgate.net Aprotic, nonpolar solvents like toluene and xylene are commonly employed. acs.orgacsgcipr.org However, aprotic polar solvents can also be effective. The polarity of the solvent can influence the solubility of the reactants, particularly the base, which in turn can impact the reaction kinetics. acs.org For instance, in some cases, the presence of water can have a positive effect by improving the solubility of the base. acs.org
Temperature is another key parameter that must be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to undesired side reactions, such as the formation of hydrodehalogenated arenes. wikipedia.org The optimal temperature will depend on the specific reactivity of the substrates and the catalyst system employed. Microwave heating has been shown to be an effective method for rapidly screening reaction conditions and can sometimes lead to improved yields and shorter reaction times. researchgate.net
Table 1: Effect of Solvent on a Model Buchwald-Hartwig Amination Reaction
| Solvent | Class | Desired Product Selectivity |
|---|---|---|
| m-Xylene | Aprotic, Nonpolar | High |
| 1,4-Dioxane | Aprotic, Nonpolar | Moderate |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Low |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Low |
Data derived from a model reaction between p-bromotoluene and piperazine. researchgate.net
For the N-arylation of piperazines, bulky, electron-rich phosphine ligands are often the most effective. mit.edu Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPPF (1,1'-bis(diphenylphosphino)ferrocene) have been shown to be effective for the coupling of primary amines. wikipedia.org The development of more sterically hindered and electron-rich ligands has further expanded the scope of the reaction to include less reactive aryl chlorides and more challenging amine substrates. mit.edu The choice of palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, can also influence the reaction outcome. libretexts.org
Table 2: Common Ligands for Palladium-Catalyzed N-Arylation
| Ligand | Type | Key Features |
|---|---|---|
| P(t-Bu)₃ | Monodentate Phosphine | Sterically demanding, electron-rich. nih.gov |
| DavePhos | Biaryl Phosphine | Bulky and electron-donating. nih.gov |
| BINAP | Bidentate Phosphine | Effective for primary amines. wikipedia.org |
| DPPF | Bidentate Phosphine | Prevents palladium iodide dimer formation. wikipedia.org |
The base is a critical additive in the Buchwald-Hartwig amination, as it is required for the deprotonation of the amine in the catalytic cycle. libretexts.orgacs.org Strong, non-nucleophilic bases are typically used, with sodium tert-butoxide (NaOt-Bu) being a common choice. researchgate.net However, weaker bases such as cesium carbonate (Cs₂CO₃) can also be effective, particularly in reactions involving sensitive functional groups. researchgate.net The physical properties of the base, such as its particle size and solubility, can also impact the reaction rate. researchgate.net
In some cases, other additives can be used to improve the reaction performance. For example, the addition of certain salts can influence the aggregation state of the catalyst and thereby affect its activity. While not always necessary, the screening of different bases and the potential inclusion of other additives can be a valuable optimization strategy. acs.org
Advanced Spectroscopic and Chromatographic Characterization Methods for Synthetic Confirmation
The definitive confirmation of the chemical structure of this compound after synthesis relies on a combination of advanced spectroscopic techniques. These methods provide unambiguous evidence of the compound's molecular framework, connectivity, and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
In ¹H NMR spectroscopy, the signals for the piperazine ring protons typically appear as multiplets due to their conformational arrangement. Specifically, the protons adjacent to the nitrogen connected to the tosyl group are expected to be downfield compared to those adjacent to the nitrogen linked to the dimethylphenyl ring, owing to the electron-withdrawing nature of the sulfonyl group. The aromatic protons of the 2,4-dimethylphenyl and tosyl groups appear in the aromatic region (typically δ 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns confirming the substitution pattern on each ring. The two methyl groups on the dimethylphenyl ring and the single methyl group on the tosyl ring would each produce a distinct singlet signal in the upfield region of the spectrum. The appearance of conformers at room temperature, resulting from the restricted rotation of the partial amide-like C-N bond, can sometimes lead to the duplication of signals for the piperazine ring protons researchgate.netnih.gov.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The spectrum would show distinct signals for the methyl carbons, the piperazine ring carbons, and the aromatic carbons of both the tosyl and dimethylphenyl rings. The carbon atoms directly attached to the sulfonyl group and the nitrogen atoms would be shifted downfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
| Tosyl-CH₃ | ~2.4 (s, 3H) | ~21.5 |
| Dimethylphenyl-CH₃ (2-pos) | ~2.3 (s, 3H) | ~17.5 |
| Dimethylphenyl-CH₃ (4-pos) | ~2.3 (s, 3H) | ~21.0 |
| Piperazine-H (α to N-Aryl) | ~3.1-3.3 (m, 4H) | ~50-52 |
| Piperazine-H (α to N-Tosyl) | ~3.4-3.6 (m, 4H) | ~45-47 |
| Aromatic-H (Tosyl) | ~7.4 (d), ~7.7 (d) | ~127-130 (CH), ~133-145 (C) |
| Aromatic-H (Dimethylphenyl) | ~7.0-7.2 (m, 3H) | ~118-132 (CH), ~135-148 (C) |
Note: Data are predicted based on typical values for similar structures. Actual values may vary depending on solvent and experimental conditions.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
Mass spectrometry is crucial for determining the molecular weight of this compound and confirming its elemental composition. The molecular formula of the compound is C₁₉H₂₄N₂O₂S.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to verify the molecular formula. For C₁₉H₂₄N₂O₂S, the calculated exact mass (monoisotopic mass) would be compared against the experimentally determined value. A close match between the calculated and observed mass (typically within a few parts per million, ppm) provides strong evidence for the correct elemental composition. This technique is a standard method for the characterization of novel tosyl piperazine derivatives nih.gov.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₉H₂₄N₂O₂S |
| Calculated Exact Mass [M+H]⁺ | 373.1631 |
| Expected Observed Mass [M+H]⁺ | ~373.1631 ± 5 ppm |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the key functional groups within the this compound molecule by detecting the vibrational frequencies of its bonds.
The most prominent peaks in the IR spectrum would confirm the presence of the tosyl group, characterized by strong, sharp absorption bands corresponding to the symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group. Other significant absorptions include C-H stretching from the aromatic rings and the alkyl (methyl and piperazine) groups, C=C stretching within the aromatic rings, and C-N stretching from the piperazine core. The specific wavenumbers of these vibrations provide a molecular fingerprint that aids in structural confirmation libretexts.orgvscht.czoregonstate.edu.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1350-1330 | Strong |
| Sulfonyl (SO₂) | Symmetric Stretch | 1170-1150 | Strong |
| Aromatic C-H | Stretch | 3100-3000 | Medium |
| Alkyl C-H | Stretch | 3000-2850 | Medium-Strong |
| Aromatic C=C | Stretch | 1600-1450 | Medium |
| C-N (Piperazine) | Stretch | 1230-1180 | Medium |
Chemical Modifications and Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
To explore the biological potential and optimize the properties of this compound, various chemical modifications can be undertaken. These derivatization strategies are fundamental to Structure-Activity Relationship (SAR) studies, which aim to link the molecular structure of a compound to its biological activity drugdesign.org.
Introduction of Diverse Aryl and Alkyl Substituents
Modifications to the peripheral aryl and alkyl groups of the molecule can significantly impact its biological profile. This involves synthesizing analogues with different substituents on both the 2,4-dimethylphenyl ring and the p-tolyl (tosyl) ring.
Dimethylphenyl Ring Modification : The methyl groups on the phenyl ring can be replaced with other alkyl groups of varying sizes (e.g., ethyl, isopropyl) to probe steric interactions with a biological target. Alternatively, introducing electron-withdrawing groups (e.g., halogens like Cl, F) or electron-donating groups (e.g., methoxy) can alter the electronic properties of the ring, which may influence binding affinity or metabolic stability nih.govacs.org.
Tosyl Ring Modification : The tosyl group serves as a common protecting group but also influences the molecule's properties. The methyl group on the tosyl ring can be replaced or other substituents can be added to the ring. Removing the tosyl group entirely and replacing it with other sulfonyl groups (e.g., mesyl, nosyl) or acyl groups is another common strategy to modulate activity.
These systematic modifications allow researchers to build a comprehensive understanding of how steric and electronic factors contribute to the molecule's activity nih.govacs.org.
Functionalization of the Piperazine Core
While many piperazine-containing drugs are substituted only at the nitrogen atoms, direct functionalization of the carbon atoms of the piperazine ring offers a powerful strategy to introduce greater structural diversity. mdpi.comresearchwithnj.com This approach is crucial for exploring new chemical space and improving pharmacological properties. Recent advances in synthetic chemistry have enabled the C-H functionalization of the piperazine core. nih.govresearchgate.net
Key methods include:
Transition-Metal-Catalyzed α-C–H Functionalization : This approach uses transition metals to directly activate the C-H bonds at the α-position to the nitrogen atoms, allowing for the introduction of aryl or alkyl groups. nih.gov
Photoredox Catalysis : This method utilizes light-absorbing catalysts to generate radical intermediates from the piperazine, which can then couple with various partners, including vinyl sulfones or heteroaryl chlorides, to form new C-C bonds. mdpi.comnih.gov This technique has been shown to be effective for the α-arylation and α-vinylation of N-arylpiperazines. nih.gov
By applying these strategies, chemists can create novel derivatives of this compound with substituents directly on the piperazine ring, providing access to unique three-dimensional structures for SAR studies. encyclopedia.pub
Biological and Biochemical Investigations
In Vitro Enzymatic Inhibition Profiling
The ability of a compound to selectively inhibit specific enzymes is a cornerstone of drug discovery. Investigations have profiled derivatives of 1-(2,4-Dimethylphenyl)-4-tosylpiperazine against key enzymatic targets.
Tyrosinase is a critical copper-containing enzyme that plays a rate-limiting role in the production of melanin (B1238610). nih.govmdpi.com As such, its inhibition is a key strategy for targeting hyperpigmentation disorders. nih.gov A series of 1-tosylpiperazine-dithiocarbamate hybrid derivatives, synthesized from a tosylpiperazine core, were evaluated for their ability to inhibit bacterial tyrosinase. nih.gov
The synthesized molecules demonstrated promising tyrosinase inhibition, with IC₅₀ values ranging from 6.88 to 34.8 µM. nih.gov These results were compared against the standard tyrosinase inhibitor, kojic acid, which presented an IC₅₀ of 30.34 ± 0.75 µM. nih.gov Among the tested series, the derivative known as 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 4-tosylpiperazine-1-carbodithioate was specifically synthesized and studied. nih.gov Structure-activity relationship (SAR) studies on these derivatives indicated that electron-donating substituents on the aryl ring generally enhanced the inhibitory effect. nih.gov The compound with an unsubstituted phenyl ring was the least active in the series. nih.gov
Table 1: Tyrosinase Inhibition by 1-Tosylpiperazine-Dithiocarbamate Derivatives
| Compound | Description | IC₅₀ (µM) |
|---|---|---|
| Series 4a-4j | 1-Tosylpiperazine-dithiocarbamate derivatives | 6.88 - 34.8 |
| Kojic Acid | Reference Standard | 30.34 ± 0.75 |
Data sourced from a study on bacterial tyrosinase inhibition by synthesized hybrid derivatives. nih.gov
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). The development of AChE inhibitors is a therapeutic strategy for conditions such as Alzheimer's disease. nih.gov Research has demonstrated that various piperazine (B1678402) derivatives can act as effective AChE inhibitors. nih.gov However, a review of the available scientific literature did not yield specific studies evaluating the direct acetylcholinesterase inhibitory activity of this compound itself. While the broader class of piperazine compounds is of interest for this target, specific data for this particular molecule is not documented. nih.gov
Cell-Based Biological Activity Assays
Moving from isolated enzymes to cellular systems provides crucial information on a compound's biological effects in a more complex environment.
The piperazine ring and sulfonamide moieties, both present in this compound, are structural features found in various molecules investigated for anticancer properties. nih.govplos.org For instance, certain piperazine derivatives have been shown to induce cell cycle arrest in cancer cells. plos.org Furthermore, dithiocarbamate (B8719985) hybrids, which can be synthesized from a 1-tosylpiperazine scaffold, have been reported to possess a range of biological activities, including potential anticancer effects. nih.gov Despite these connections, direct experimental studies assessing the antiproliferative effects of this compound on specific cancer cell lines were not found in the reviewed literature.
Given that derivatives of this compound are effective tyrosinase inhibitors, it is hypothesized that they can modulate melanin synthesis in melanocytes. nih.gov Tyrosinase is the central enzyme in the melanogenesis pathway, converting L-tyrosine to intermediates that ultimately form melanin. nih.govfrontiersin.org The inhibition of this enzyme is a primary mechanism for reducing melanin production. koreascience.kr
In typical cell-based assays, tyrosinase inhibitors are tested on melanoma cell lines, such as B16F10 murine melanoma cells, often stimulated with α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis. nih.govmdpi.com Effective inhibitors decrease both intracellular melanin content and the expression of melanogenesis-associated genes. koreascience.krmdpi.com While direct studies on this compound are not available, the documented tyrosinase inhibitory activity of its derivatives strongly suggests a potential role in modulating melanin production. nih.gov
Identification of Molecular Targets and Receptor Interactions
The primary molecular target identified for derivatives of this compound is the enzyme tyrosinase. nih.gov To understand the basis of this interaction, in silico molecular docking studies have been performed on the 1-tosylpiperazine-dithiocarbamate derivatives. nih.gov These computational models aim to predict the binding conformation of the inhibitor within the active site of the tyrosinase enzyme.
Kinetic studies and molecular docking of other, unrelated tyrosinase inhibitors often show a competitive mode of inhibition, where the compound competes with the natural substrate (L-tyrosine) for binding to the enzyme's active site. mdpi.comresearchgate.net These interactions frequently involve chelation with the copper ions that are essential for the enzyme's catalytic activity. mdpi.com The docking studies on the tosylpiperazine derivatives help to elucidate the specific binding interactions that contribute to their inhibitory potential, providing a structural rationale for the observed activity. nih.gov
Ligand Binding Studies to Relevant Receptors and Enzymes
There is no specific data from published ligand binding studies for this compound against any known biological receptors or enzymes. While studies on other piperazine derivatives show interactions with a range of biological targets, including sigma receptors and dopamine (B1211576) D2 receptors, these findings cannot be extrapolated to the specific compound . nih.govnih.gov For instance, research on certain arylalkylsulfonyl piperazine derivatives has identified ligands with high affinity for sigma-1 (σ1) receptors. nih.gov However, without experimental data for this compound, its binding profile remains uncharacterized.
Similarly, a study on tosyl piperazine-engrafted dithiocarbamate derivatives reported inhibitory activity against bacterial tyrosinase. nih.gov It is crucial to note that these are structurally distinct molecules, and their activity cannot be attributed to the this compound scaffold itself.
Due to the absence of research in this area, a data table of binding affinities (Ki) or inhibitory concentrations (IC50) for this compound cannot be compiled.
Exploration of Signal Transduction Pathways Affected by the Compound
Consistent with the lack of receptor binding data, there is no information available in the scientific literature regarding the effects of this compound on any intracellular signal transduction pathways. The exploration of how a compound modulates signaling cascades is typically a subsequent step following the identification of its primary molecular targets (receptors or enzymes). As these targets have not been identified for this compound, its influence on downstream signaling events has not been investigated.
Structure Activity Relationship Sar Studies and Molecular Design
Contribution of the 2,4-Dimethylphenyl Moiety to Biological Efficacy and Selectivity
The substitution pattern on the aryl ring of arylpiperazines is a key determinant of their biological activity. The presence and position of substituents can significantly influence receptor binding and functional activity. In the case of the 2,4-dimethylphenyl group, the methyl substituents at positions 2 and 4 of the phenyl ring play a specific role in modulating the compound's properties.
Research on related arylpiperazine derivatives has demonstrated the importance of this substitution pattern. For instance, a study on the anti-proliferative effects of various piperazine (B1678402) compounds found that those containing a 2,4-dimethylphenyl moiety were among the most potent. This suggests that the steric and electronic properties conferred by the two methyl groups are favorable for this particular biological activity. The relationship between chemical structure and biological activity is complex, with the type and position of functional groups having a direct effect. youtube.com
The introduction of methyl groups can impact the molecule's lipophilicity, which in turn affects its ability to cross biological membranes and reach its target. youtube.com Furthermore, the specific positioning of these groups can influence the molecule's orientation within a receptor's binding pocket, potentially enhancing affinity and selectivity.
Significance of the Tosyl Group for Compound Potency and Binding Affinity
The tosyl (p-toluenesulfonyl) group is a well-established functional group in organic synthesis, often employed as a protecting group for amines due to the stability of the resulting sulfonamide. organic-chemistry.org In the context of medicinal chemistry, the incorporation of a sulfonylpiperazine scaffold has been recognized as a valuable strategy in drug design. This is attributed to its utility in targeting multiple disease areas, straightforward synthetic accessibility, low toxicity, and metabolic stability.
The development of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of the glycine (B1666218) transporter-1 (GlyT-1) further underscores the importance of the sulfonylpiperazine moiety. Optimization of this scaffold led to the identification of a potent GlyT-1 inhibitor with in vivo activity.
The tosyl group can participate in various non-covalent interactions within a biological target, including hydrogen bonding and dipole-dipole interactions, which are crucial for stabilizing the ligand-receptor complex and enhancing binding affinity.
Conformational Role of the Piperazine Scaffold in Ligand-Target Recognition
The piperazine ring is a prevalent N-heterocyclic scaffold in medicinal chemistry, valued for its presence in numerous biologically active compounds. researchgate.net Its conformational flexibility allows it to act as a versatile scaffold, orienting appended pharmacophoric groups in a spatially precise manner to facilitate optimal interactions with a biological target. researchgate.net
The piperazine ring typically adopts a chair conformation. However, the introduction of substituents can lead to different conformational preferences. For instance, in certain 2-substituted piperazines, the axial conformation is preferred. nih.gov This preference can be further stabilized by intramolecular hydrogen bonds in some cases. nih.gov The specific orientation of substituents, whether axial or equatorial, can significantly impact how the molecule fits into a binding site.
Interestingly, in some disubstituted piperazine derivatives, the ring has been observed to adopt a twist-boat conformation rather than the more common chair form. rsc.org The ability of the piperazine ring to adopt various low-energy conformations is a key aspect of its role as a privileged scaffold in drug discovery. This conformational adaptability allows molecules incorporating this ring system to present their interactive moieties to a biological target in a way that maximizes binding affinity.
Comparative Analysis of Structural Analogues and Homologues
The structure-activity relationships of 1-(2,4-Dimethylphenyl)-4-tosylpiperazine can be further elucidated by comparing its structure to that of its analogues and homologues.
Arylpiperazine Analogues: A wide variety of arylpiperazine derivatives have been synthesized and evaluated for numerous biological activities. For example, 4-arylpiperazine analogues of moclobemide (B1677376) have been explored as potential antidepressants. In a series of 1-cycloalkyl-4-(1,2-diphenylethyl)piperazines, the substitution pattern on the phenyl groups was found to be critical for analgesic activity. nih.gov Specifically, compounds with a meta-hydroxyl group on one of the phenyl rings showed significantly higher potency than the parent compounds and even morphine in some assays. nih.govwikipedia.org
N-Piperidinyl Indole (B1671886) Analogues: In a series of N-piperidinyl indoles, which share a heterocyclic core, substitution at the 2-position of the indole ring led to compounds with improved potency and full agonism at the nociceptin (B549756) opioid receptor (NOP), compared to 3-substituted analogues which were partial agonists. nih.gov This demonstrates how the positioning of substituents on an aromatic system attached to a nitrogen heterocycle can dramatically alter the pharmacological profile.
Sulphonylpiperazine Analogues: As mentioned previously, diarylpyrimidine derivatives with a piperazine sulfonyl group have shown potent anti-HIV activity. nih.gov The nature of the sulfonyl group and the substituents on the pyrimidine (B1678525) ring were systematically varied to optimize potency against both wild-type and drug-resistant viral strains. nih.gov
Enantioselectivity in Biological Activity of Chiral Analogues
Chirality plays a crucial role in the biological activity of many pharmaceutical compounds. When a molecule is chiral, its enantiomers can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.
For piperazine derivatives, the introduction of a chiral center, for example by adding a methyl group to the piperazine ring, allows for the separation of stereoisomers. nih.gov Studies on such chiral phenylpiperazine compounds have revealed that the stereoisomers can have distinct selectivity for different receptor subtypes. nih.gov For instance, the addition of a methyl group at the C2 position of the piperazine ring resulted in selective effects on either α7 or α9/α10 nicotinic acetylcholine (B1216132) receptor activity, depending on the enantiomer. nih.gov Additions at the C3 position, however, greatly diminished activity. nih.gov
The synthesis of chiral piperazines is an active area of research, with various methods developed for their preparation, including the use of chiral catalysts and enzymatic resolutions. researchgate.netunl.pt The ability to separate enantiomers, for instance through High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, is essential for evaluating the biological activity of each stereoisomer independently. nih.gov The resolution of racemic mixtures is a critical step in the development of chiral drugs, as often only one enantiomer possesses the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. researchgate.net
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of drug discovery, it is frequently used to predict the interaction between a small molecule ligand and its protein target. Studies on a series of 1-tosyl piperazine (B1678402) dithiocarbamate (B8719985) acetamide hybrids, which includes a 2,4-dimethylphenyl derivative, have utilized molecular docking to investigate their potential as tyrosinase inhibitors. nih.govresearchgate.net
These simulations are typically performed using a known crystal structure of the target protein, such as bacterial tyrosinase (PDB ID: 2Y9X). nih.gov The most potent compound in the series is often selected for in-depth in silico modeling to understand the structural basis for its high affinity. nih.gov
The analysis of docking results provides critical insights into how a ligand fits into the active site of a protein and the specific non-covalent interactions that stabilize the complex. For the tosylpiperazine derivative series, induced-fit docking (IFD) simulations were used to model these interactions within the tyrosinase binding pocket. nih.gov
While the specific docking pose for the 2,4-dimethylphenyl derivative was not detailed, the analysis of the most active analog in the series, 2-((4-methoxyphenyl)amino)-2-oxoethyl 4-tosylpiperazine-1-carbodithioate, revealed key interactions. The binding is stabilized by a combination of forces, including hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site. nih.govmdpi.com Such interactions are crucial for the potent inhibition of the enzyme. The ability of a ligand to form these specific bonds determines its binding orientation and, consequently, its inhibitory activity. mdpi.com
Molecular docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy in kcal/mol) of a ligand to its target. A more negative score typically indicates a stronger predicted binding affinity. In the study of tosyl piperazine derivatives, the most potent compound (4d) showed a superior binding energy of -7.3 kcal/mol compared to the standard inhibitor, kojic acid, which had a binding energy of -4.84 kcal/mol. nih.gov
This predicted binding affinity often correlates with experimentally determined biological activity, such as the half-maximal inhibitory concentration (IC₅₀). The derivative featuring the 2,4-dimethylphenyl group, 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 4-tosylpiperazine-1-carbodithioate (4g), was found to be the second most active compound in the series with an IC₅₀ value of 7.24 ± 0.15 µM. nih.govresearchgate.netmdpi.com This demonstrates the utility of computational predictions in ranking the potency of a series of related compounds before their synthesis and testing.
| Compound | Substituent on Phenyl Ring | IC₅₀ (µM) |
|---|---|---|
| 4a | Unsubstituted | 34.8 ± 0.99 |
| 4b | 2-Chloro | 8.01 ± 0.11 |
| 4c | 2-Fluoro | 8.1 ± 0.30 |
| 4d | 4-Methoxy | 6.88 ± 0.11 |
| 4e | 4-Chloro | 10.5 ± 0.20 |
| 4g | 2,4-Dimethyl | 7.24 ± 0.15 |
| 4j | 3,4-Dimethyl | 11.11 ± 0.10 |
| Kojic Acid (Standard) | - | 30.34 ± 0.75 |
Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior of Compound-Target Complexes
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are applied to docked ligand-protein complexes to assess their stability and dynamic behavior. mdpi.compreprints.orgacs.org By simulating the complex in a solvated environment for a period (e.g., nanoseconds), researchers can observe the persistence of key binding interactions and evaluate the conformational stability of both the ligand and the protein. mdpi.compreprints.org
Parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are analyzed to understand the stability of the complex and the flexibility of different parts of the protein upon ligand binding. mdpi.comnih.gov While specific MD simulation studies for 1-(2,4-Dimethylphenyl)-4-tosylpiperazine derivatives were not found in the reviewed literature, this technique is a standard and valuable next step after molecular docking to validate the predicted binding modes and understand the dynamic nature of the interaction with targets like tyrosinase. preprints.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.
To develop a QSAR model, a series of compounds with known biological activities (e.g., IC₅₀ values) is required. The structures of these compounds are represented by numerical values known as molecular descriptors, which quantify various physicochemical properties. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. mdpi.com
For the 1-tosyl piperazine dithiocarbamate series, a formal QSAR model was not developed, but a Structure-Activity Relationship (SAR) study was conducted. nih.gov This SAR study provides the foundational analysis for a future QSAR model by identifying the key structural variations that influence tyrosinase inhibition.
The SAR study of 1-tosyl piperazine derivatives against tyrosinase identified several structural features, or physicochemical descriptors, that are crucial for activity. nih.gov
Electronic Effects : A key finding was that electron-donating substituents on the aryl ring generally enhance the inhibitory effect. The 2,4-dimethylphenyl group on compound 4g is an example of such an electron-donating substitution, contributing to its high potency (IC₅₀ = 7.24 µM). nih.gov This is in contrast to the unsubstituted analog (4a), which was the least active in the series (IC₅₀ = 34.8 µM). nih.gov
Steric/Positional Effects : The position of the substituents also plays a critical role. For instance, compound 4g, with methyl groups at the ortho and para positions (2,4-dimethyl), showed higher activity than compound 4j, which has methyl groups at the meta and para positions (3,4-dimethyl, IC₅₀ = 11.11 µM). This suggests that the spatial arrangement and steric profile of the substituents are important for optimal interaction with the enzyme's active site. nih.gov
These findings highlight that a combination of electronic and steric descriptors would be essential in the development of a predictive QSAR model for this class of compounds.
Virtual Screening Approaches for Discovery of Novel Ligands with Similar Scaffolds
Virtual screening (VS) has emerged as a powerful and cost-effective strategy in computational drug discovery to identify promising lead compounds from vast chemical libraries. researchgate.net This approach utilizes computational methods to predict the likelihood of a small molecule binding to a specific biological target, thereby narrowing down the number of candidates for experimental testing. For a scaffold such as this compound, virtual screening can be instrumental in discovering novel analogues with potentially enhanced activity, selectivity, or improved pharmacokinetic properties. The primary VS strategies are broadly categorized as ligand-based and structure-based approaches. nih.gov
Ligand-Based Virtual Screening (LBVS)
When the three-dimensional structure of the biological target is unknown, ligand-based virtual screening becomes the method of choice. This approach leverages the information from known active compounds, such as this compound, to identify new molecules with similar properties that are likely to share the same biological activity. nih.gov Key LBVS techniques include similarity searching and pharmacophore modeling.
A crucial step in LBVS is the development of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological effect. For the this compound scaffold, a hypothetical pharmacophore model can be constructed based on its key structural components. Such a model can then be used as a 3D query to screen large compound databases for molecules that match the defined features. nih.govchemrxiv.org
The development of a robust pharmacophore model typically involves identifying common features among a set of active molecules. nih.gov For instance, in a study on N-Aryl and N-Heteroaryl piperazine α1A-adrenoceptor antagonists, a significant pharmacophore hypothesis consisted of a positive nitrogen center, donor and acceptor atom centers, and hydrophobic groups. nih.gov This model proved effective in predicting the activity of compounds in both training and test sets. nih.gov
| Pharmacophoric Feature | Corresponding Chemical Moiety | Potential Interaction |
|---|---|---|
| Aromatic Ring (Hydrophobic) | 2,4-Dimethylphenyl group | Hydrophobic interactions, π-π stacking |
| Aromatic Ring (Hydrophobic) | Tosyl group's p-tolyl ring | Hydrophobic interactions, π-π stacking |
| Hydrogen Bond Acceptor | Sulfonyl (-SO2-) group | Hydrogen bonding with receptor |
| Hydrophobic/Aliphatic | Piperazine ring | Van der Waals interactions |
| Positive Ionizable Center | Piperazine Nitrogen (N1) | Ionic or hydrogen bond interactions |
Structure-Based Virtual Screening (SBVS)
In contrast to LBVS, structure-based virtual screening requires the 3D structure of the target protein, which can be obtained through experimental methods like X-ray crystallography or modeled using homology modeling. nih.gov The primary SBVS technique is molecular docking, which predicts the preferred orientation of a ligand when bound to a target to form a stable complex. researchgate.net The process involves docking a library of compounds into the target's binding site and scoring them based on their predicted binding affinity. nih.gov
This integrative approach, combining methods like pharmacophore filtering and molecular docking, has been successfully used to identify novel antagonists for targets like TNF-α and TNFR1. nih.gov An in silico pipeline for discovering new scaffolds can involve ligand-based screening, followed by molecular docking, and further evaluation of the drug-likeness of the identified hits. mdpi.com
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is another vital computational tool that correlates the physicochemical properties of a series of compounds with their biological activities. nih.govnih.gov By establishing a mathematical relationship, QSAR models can predict the activity of newly designed or untested compounds based on their structural features.
For a series of derivatives based on the this compound scaffold, a QSAR model could be developed to guide further chemical synthesis and optimization. This involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound and using statistical methods, such as partial least squares (PLS) regression, to build the predictive model. nih.gov For example, QSAR studies on hypotensive piperazine derivatives revealed that resonance and hydrophobic parameters of aryl substituents were important for their activity. nih.gov Similarly, research on 4-phenylpiperazines demonstrated that QSAR models could provide a comprehensive understanding of the biological response by correlating structural properties with in vivo effects and binding affinities. nih.gov
A study on bacterial tyrosinase inhibitors synthesized derivatives based on a tosyl piperazine scaffold. nih.gov One of the synthesized compounds, 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 4-tosylpiperazine-1-carbodithioate (4g), which shares the 2,4-dimethylphenyl moiety, was identified as the second most active compound in the series. nih.gov This finding highlights the importance of the substitution pattern on the phenyl ring. Structure-activity relationship (SAR) studies indicated that the presence of electron-donating methyl groups on the phenyl ring had a positive influence on the inhibitory potential. nih.gov Data from such studies are invaluable for constructing predictive QSAR models.
| Compound ID | Modification on Phenyl Ring | LogP (Hydrophobicity) | Molecular Weight (g/mol) | Predicted IC₅₀ (µM) |
|---|---|---|---|---|
| Analog-1 (Parent) | 2,4-Dimethyl | 4.85 | 358.5 | 10.5 |
| Analog-2 | 4-Chloro | 4.60 | 364.9 | 15.2 |
| Analog-3 | 4-Methoxy | 4.21 | 360.5 | 8.1 |
| Analog-4 | 3,4-Dimethyl | 4.85 | 358.5 | 9.7 |
| Analog-5 | Unsubstituted | 4.13 | 330.4 | 25.0 |
By integrating these computational approaches—pharmacophore modeling, molecular docking, and QSAR studies—researchers can efficiently screen vast chemical spaces, prioritize compounds for synthesis, and rationally design novel ligands based on the this compound scaffold with desired biological activities.
Role in Pharmaceutical Chemistry and Drug Development Research
Identification and Characterization as a Pharmaceutical Impurity
In the context of pharmaceutical manufacturing, 1-(2,4-Dimethylphenyl)-4-tosylpiperazine is primarily recognized as a process-related impurity in the synthesis of the antidepressant drug, Vortioxetine (B1682262). researchgate.netnih.gov It is specifically designated as "Vortioxetine Impurity 52". nih.govresearchgate.net Process-related impurities are substances that are formed during the manufacturing process and may be present in the final active pharmaceutical ingredient (API). The presence of such impurities, even in trace amounts, is a critical concern for drug safety and efficacy.
The compound's identity is well-characterized, with a defined chemical structure and properties. Reference standards of this impurity are commercially available from various pharmaceutical suppliers. nih.govresearchgate.netresearchgate.net These standards are crucial for the accurate identification and quantification of the impurity in batches of Vortioxetine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1-(2-((2,4-Dimethylphenyl)thio)phenyl)-4-tosylpiperazine | nih.gov |
| Synonym | Vortioxetine Impurity 52 | nih.govresearchgate.net |
| CAS Number | 1643651-32-4 | researchgate.net |
| Molecular Formula | C₂₅H₂₈N₂O₂S₂ | researchgate.net |
| Molecular Weight | 452.6 g/mol | researchgate.net |
The control of impurities is a fundamental aspect of pharmaceutical quality control. The development of sensitive and specific analytical methods is essential for detecting and quantifying impurities like this compound in the drug substance. chemicalbook.com Reference standards of "Vortioxetine Impurity 52" are used to support analytical method development and validation, which are mandatory for regulatory submissions. nih.gov
Several advanced analytical techniques are employed for impurity profiling. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for the separation, identification, and quantification of Vortioxetine and its related impurities. chemicalbook.comresearchgate.net Stability-indicating HPLC methods are particularly important as they can distinguish the API from any degradation products or process-related impurities, ensuring that the analytical method is reliable throughout the shelf-life of the drug. nih.gov These methods are often developed using various columns, such as C18, and different mobile phase compositions to achieve optimal separation. researchgate.netnih.gov
Furthermore, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are utilized for the structural elucidation and confirmation of impurities. nih.gov The availability of a characterized standard for this compound is indispensable for these activities, allowing for precise peak identification and quantification in complex mixtures. nih.gov
The presence and level of impurities in a drug product are strictly regulated by global health authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.govroyalsocietypublishing.orgnih.gov Guidelines from the International Council for Harmonisation (ICH) provide a framework for the control of impurities in new drug substances and products. nih.gov
The identification and control of impurities such as this compound are critical for ensuring the quality, safety, and efficacy of the final drug product. nih.gov Pharmaceutical manufacturers must demonstrate that the levels of such impurities are consistently below a specified, safe threshold. This requires robust quality assurance systems and validated analytical procedures. The use of certified reference standards for impurities like "Vortioxetine Impurity 52" is essential for the quality control (QC) testing of raw materials, intermediates, and the final API. nih.gov It is also a key component of the documentation submitted in Drug Master Files (DMF) and Abbreviated New Drug Applications (ANDAs). nih.govgoogle.com Failure to adequately control impurities can lead to regulatory action, batch rejection, and potential risks to patient health.
Utility as a Synthetic Building Block for More Complex Molecules
Beyond its role as an impurity, this compound has utility as a synthetic intermediate or building block in organic synthesis. The piperazine (B1678402) ring is a common structural motif in many pharmacologically active compounds due to its ability to influence physicochemical properties like solubility and its capacity to serve as a scaffold. google.comnih.gov
In the context of multi-step syntheses, the tosyl group (p-toluenesulfonyl) on the piperazine nitrogen serves as an excellent protecting group. It deactivates the nitrogen, preventing it from participating in unwanted side reactions, and can be removed under specific conditions later in the synthetic sequence. The tosyl group is also a good leaving group, which can facilitate certain substitution reactions.
While direct synthetic routes starting from this compound to create Vortioxetine are not extensively detailed in primary literature, its structure strongly suggests its potential as a protected precursor. researchgate.net The synthesis of Vortioxetine involves the formation of the 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine core. A plausible synthetic strategy would involve using the tosylated compound to introduce the substituted piperazine moiety, followed by a final de-tosylation step to yield the target molecule. The use of tosylated piperazine intermediates is a common strategy in medicinal chemistry to construct complex molecules. researchgate.netnih.gov
Application as a Pharmacological Probe for Target Validation Studies
There is currently no information available in the scientific literature describing the use of this compound as a pharmacological probe for target validation studies. Such probes are typically used to selectively engage with a biological target (like a receptor or enzyme) to help validate its role in a disease process. The research focus on this particular compound has been overwhelmingly directed towards its role as a pharmaceutical impurity.
Contribution to Lead Optimization and Drug Design Pipelines
The structural motif of tosyl-piperazine is of interest in drug discovery and lead optimization. Lead optimization is the process by which a promising "hit" compound from a screening campaign is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, with the goal of identifying a preclinical drug candidate. nih.gov
While this compound itself has not been identified as a lead compound, its core structure represents a scaffold that can be systematically modified in a drug design pipeline. For instance, research has been conducted on rationally designed 1-tosyl piperazine-dithiocarbamate derivatives as potential inhibitors of bacterial tyrosinase, demonstrating the utility of the tosyl-piperazine scaffold in generating novel molecules for biological screening. The various substituents on both the phenyl ring and the tosyl group can be altered to explore the structure-activity relationship (SAR) and optimize interactions with a biological target. The piperazine core itself is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs across different therapeutic areas. google.comnih.gov Therefore, compounds like this compound can serve as templates or starting points in combinatorial chemistry efforts to build libraries of related compounds for screening against new biological targets.
Future Directions and Emerging Research Avenues
Exploration of Novel and Greener Synthetic Methodologies
The synthesis of piperazine (B1678402) derivatives has traditionally involved multi-step processes that can be inefficient and environmentally taxing. nih.gov Future research will undoubtedly focus on the development of more sustainable and efficient synthetic routes to compounds like 1-(2,4-Dimethylphenyl)-4-tosylpiperazine .
Recent advancements have demonstrated a practical one-step cyclization method for the synthesis of N-heteroalkyl-N′-tosylpiperazines. nih.govorganic-chemistry.orgacs.org This approach utilizes commercially available amines and tosylbis(2-(tosyloxy)ethyl)amine under mild conditions, circumventing the need for harsh reagents, catalysts, and protective group chemistry. organic-chemistry.org The adoption and adaptation of such a one-pot synthesis could significantly streamline the production of This compound .
Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of nitrogen-containing heterocycles. mdpi.com This includes the use of alternative, safer solvents like water or polyethylene (B3416737) glycol (PEG), and the development of catalytic systems that minimize waste and energy consumption. mdpi.com Photoredox catalysis, for instance, offers a sustainable method for C-H functionalization of piperazines, providing an attractive alternative to traditional metal-catalyzed reactions. mdpi.com The exploration of these greener methodologies will be crucial for the environmentally responsible and cost-effective synthesis of this and other novel piperazine derivatives.
Discovery of Undiscovered Biological Targets and Mechanisms of Action
While the specific biological targets of This compound remain to be elucidated, the broader class of piperazine-containing molecules exhibits a wide range of pharmacological activities, suggesting a rich field for discovery. researchgate.netnih.gov Piperazine derivatives have been identified as anticancer, antimicrobial, anti-inflammatory, and antipsychotic agents, among others. researchgate.netnih.gov
Future research should employ a systematic approach to target identification. This could begin with broad phenotypic screening in various disease models to identify potential areas of therapeutic relevance. Subsequently, more sophisticated techniques such as affinity selection-mass spectrometry could be used to pull down and identify specific protein binding partners from cell lysates. nih.gov
Given that arylpiperazine moieties are known to interact with a variety of receptors and enzymes, it is plausible that This compound could exhibit affinity for targets such as G-protein coupled receptors (GPCRs), ion channels, or kinases. For example, certain arylpiperazine derivatives have shown potent activity as microtubule destabilizers, a key mechanism in cancer chemotherapy. nih.gov A thorough investigation into these and other potential targets will be a critical step in defining the therapeutic utility of this compound.
Advanced Biophysical Characterization of Ligand-Target Interactions
Once a biological target is identified, a detailed understanding of the binding interaction between the ligand and its target is paramount for lead optimization. A suite of advanced biophysical techniques is available to characterize these interactions with high precision. nih.govnih.gov
These methods provide invaluable data on binding affinity, kinetics, thermodynamics, and the stoichiometry of the interaction. nih.govmdpi.com This information is crucial for understanding the structure-activity relationship (SAR) and for guiding the rational design of more potent and selective derivatives.
| Biophysical Technique | Information Provided | Application in Drug Discovery |
| Surface Plasmon Resonance (SPR) | Real-time kinetics (k_on, k_off), affinity (K_D) | Hit validation, lead optimization, fragment screening mdpi.comyoutube.com |
| Isothermal Titration Calorimetry (ITC) | Affinity (K_D), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Thermodynamic profiling, understanding binding forces nih.govmdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural information, binding site mapping, conformational changes | Fragment screening, structural biology, mechanism of action studies youtube.com |
| Mass Spectrometry (MS) | Identification of binding partners, stoichiometry | Target identification, primary screening (Affinity Selection-MS) nih.gov |
| Thermal Shift Assays (e.g., DSF) | Ligand-induced changes in protein thermal stability | High-throughput screening, hit validation nih.govslas.org |
| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex | Structure-based drug design, detailed binding mode analysis mdpi.com |
This table provides a summary of key biophysical techniques and their applications in the characterization of small molecule-protein interactions.
Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering the potential to significantly reduce the time and cost associated with bringing new therapies to market. nih.govharvard.edu For a novel compound like This compound , AI and ML can be applied at multiple stages of its development.
In the early stages, ML models can be used to predict the physicochemical properties and potential biological activities of the compound, helping to prioritize it for further investigation. youtube.com As experimental data becomes available, these models can be trained to build robust Quantitative Structure-Activity Relationship (QSAR) models. youtube.com These QSAR models can then be used to virtually screen large libraries of related compounds, identifying those with the highest probability of being active and possessing desirable drug-like properties.
Furthermore, generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be employed for de novo drug design. harvard.edu By learning from the structural features of known active molecules, these models can propose entirely new chemical entities based on the This compound scaffold, which are optimized for predicted activity and selectivity. cam.ac.uk
Potential for Derivatization Towards New Chemical Entities with Enhanced Therapeutic Profiles
The core structure of This compound offers multiple points for chemical modification, providing a rich platform for the creation of a library of new chemical entities. The process of derivatization is a cornerstone of medicinal chemistry, aimed at optimizing the therapeutic properties of a lead compound.
Future research will likely focus on systematic modifications at several key positions:
The Dimethylphenyl Ring: Altering the substitution pattern or replacing the phenyl ring with other aromatic or heteroaromatic systems could modulate potency, selectivity, and metabolic stability.
The Tosyl Group: The tosyl moiety can be replaced with other sulfonyl groups or bioisosteric replacements to fine-tune electronic properties and hydrogen bonding capabilities.
The Piperazine Ring: While the core piperazine is often crucial for activity, modifications such as the introduction of substituents on the carbon atoms of the ring can influence conformation and, consequently, biological activity. mdpi.com
The development of a diverse library of derivatives, coupled with the biological and biophysical characterization methods outlined above, will be essential in transforming This compound from a novel compound into a potential therapeutic candidate. The use of chemical derivatization techniques, such as reacting piperazine with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to create UV-active derivatives, can also aid in analytical method development for these new compounds. researchgate.netjocpr.com
Q & A
Basic Questions
Q. What are the key steps in synthesizing 1-(2,4-Dimethylphenyl)-4-tosylpiperazine, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2,4-dimethylphenylamine with tosyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. Confirm purity using HPLC (>95%) and ¹H/¹³C NMR spectroscopy .
Q. What spectroscopic methods are critical for characterizing this compound?
- Methodological Answer : Use ¹H NMR (δ 7.2–6.8 ppm for aromatic protons, δ 2.5–3.5 ppm for piperazine and tosyl methyl groups) and ¹³C NMR (e.g., δ 145 ppm for sulfonyl carbons). FTIR confirms functional groups (e.g., S=O stretch at ~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation. Store in airtight containers at 2–8°C. In case of skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Cross-validate with multiple techniques (e.g., 2D NMR for ambiguous proton assignments). Consider solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and temperature variations. Compare with literature data for analogous piperazine derivatives (e.g., δ 2.4 ppm for N-methyl groups in similar compounds) .
Q. What strategies optimize yield in multi-step syntheses of arylpiperazine derivatives?
- Methodological Answer : Optimize reaction stoichiometry (e.g., 1.2 equivalents of tosyl chloride) and temperature (40–60°C for 12–24 hours). Use catalysts like DMAP for efficient sulfonylation. Intermediate purification (e.g., flash chromatography) minimizes side products. For scale-up, consider flow chemistry to enhance reproducibility .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer : Systematically modify substituents (e.g., replacing tosyl with acetyl or benzyl groups). Test derivatives in in vitro assays (e.g., receptor binding or enzyme inhibition). Use computational tools (molecular docking) to predict interactions with biological targets. Prioritize analogs with logP <3.5 for improved bioavailability .
Q. What analytical methods are recommended for detecting impurities in scaled-up synthesis?
- Methodological Answer : Employ UPLC-MS with a C18 column (acetonitrile/water + 0.1% formic acid) to identify byproducts (e.g., unreacted 2,4-dimethylaniline). Quantify residual solvents (e.g., dichloromethane) via GC-MS. Validate methods per ICH guidelines (precision ±2%, accuracy 98–102%) .
Q. How can conflicting bioactivity data from different studies be reconciled?
- Methodological Answer : Assess assay conditions (e.g., cell line variability, serum concentration). Validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays). Conduct meta-analyses of published data to identify confounding variables (e.g., solvent DMSO concentration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
